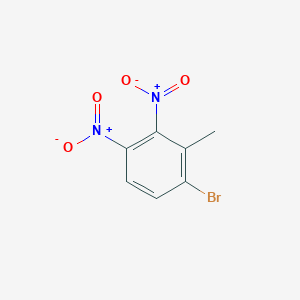

1-Bromo-2-methyl-3,4-dinitrobenzene

Übersicht

Beschreibung

1-Bromo-2-methyl-3,4-dinitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. It is synthesized from bromobenzene through a nitration process in water, which results in a high yield and purity of the product .

Synthesis Analysis

The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene is not directly described in the provided papers. However, a related compound, 1-Bromo-2,4-dinitrobenzene, is synthesized from bromobenzene by nitration in water, achieving a yield of 94.8% and a product purity higher than 99.0% . This suggests that a similar synthetic route could be employed for 1-Bromo-2-methyl-3,4-dinitrobenzene, with the addition of a methyl group at the appropriate stage in the synthesis.

Molecular Structure Analysis

While the molecular structure of 1-Bromo-2-methyl-3,4-dinitrobenzene is not directly analyzed in the provided papers, the structure of similar brominated benzene derivatives has been characterized. X-ray structure determinations of these derivatives reveal various Br···Br interactions supported by hydrogen bonds H···Br, as well as Br···π and π···π interactions that contribute to the packing motifs in the crystal structure . These findings can provide insights into the potential molecular structure and intermolecular interactions of 1-Bromo-2-methyl-3,4-dinitrobenzene.

Chemical Reactions Analysis

The reactivity of halogens in substituted dinitrobenzenes has been studied, showing that the order of mobility in reactions with potassium iodide in dry acetone is F < Cl < Br, with bromine being significantly more reactive than chlorine and fluorine . This indicates that the bromine in 1-Bromo-2-methyl-3,4-dinitrobenzene would be quite reactive and could potentially undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methyl-3,4-dinitrobenzene are not directly reported in the provided papers. However, the properties of similar brominated compounds can be inferred. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows that bromobenzene rings can form weak C–H···π and π–π interactions, which could also be relevant for the physical properties of 1-Bromo-2-methyl-3,4-dinitrobenzene . Additionally, the accidental sensitization case of a schoolboy to 1-Bromo-2,4-dinitrobenzene indicates that this compound can cause intense erythema, edema, and blistering upon skin contact, suggesting that 1-Bromo-2-methyl-3,4-dinitrobenzene may also have similar sensitizing properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediate Uses 1-Bromo-2,4-dinitrobenzene, a closely related compound to 1-Bromo-2-methyl-3,4-dinitrobenzene, is primarily used as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Xuan et al. (2010) describe a method for synthesizing this compound from bromobenzene, achieving a yield of 94.8% and product purity higher than 99.0%. The structure of the target product was characterized using IR and NMR spectrometry, highlighting its potential in diverse chemical syntheses (Xuan et al., 2010).

Enzymatic Reactions and Metabolite Formation In biochemical studies, related dinitrobenzene compounds, such as 2,4-dinitrobenzene, have been used to investigate enzymatic processes. Tateishi et al. (1978) discovered a novel enzyme in rat liver that catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds like 2,4-dinitrobenzene. This research provides insights into the metabolism of drugs and other xenobiotics in the liver, with implications for understanding drug interactions and detoxification processes (Tateishi et al., 1978).

Chemical Reactions and Mechanisms The study of chemical reaction mechanisms often utilizes compounds like 1-Bromo-2-methyl-3,4-dinitrobenzene. Gold et al. (1980) investigated the reaction of similar dinitrobenzenes with sodium borohydride, leading to insights into nucleophilic aromatic substitution by hydrogen. This research sheds light on the role of hydride Meisenheimer adducts as reaction intermediates, contributing to a deeper understanding of aromatic substitution reactions (Gold et al., 1980).

Structural Analysis and Materials Chemistry Compounds like 1-Bromo-2-methyl-3,4-dinitrobenzene are also valuable in materials chemistry and structural analysis. Sørensen and Stuhr-Hansen (2009) synthesized 1-bromo-4-methylselenobenzene, a structurally related compound, and performed crystallographic analysis to understand its molecular structure. This type of research aids in the development of new materials with specific properties for various applications (Sørensen & Stuhr-Hansen, 2009).

Organometallic Chemistry and Ligand Synthesis In organometallic chemistry, 1-Bromo-2,4-dinitrobenzene has been used in the synthesis of N-heterocyclic carbenes (NHCs). Sato et al. (2012) synthesized NHCs bearing a 2,4-dinitrophenyl substituent, demonstrating the effect of this substituent on the σ-donating and π-accepting abilities of the carbenic carbon. Such studies are crucial for designing new ligands for metal complexes with tailored properties (Sato et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-2-methyl-3,4-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound undergoes a two-step mechanism known as electrophilic aromatic substitution .

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The biochemical pathway involved in this reaction is the electrophilic aromatic substitution . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

It’s known that the compound has high gi absorption

Result of Action

The result of the action of 1-Bromo-2-methyl-3,4-dinitrobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom in the benzene ring is replaced by an electrophile .

Action Environment

The action of 1-Bromo-2-methyl-3,4-dinitrobenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the temperature and the nature of the solvent . Additionally, the presence of other substituents on the benzene ring can also influence the reaction’s regioselectivity .

Eigenschaften

IUPAC Name |

1-bromo-2-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYXHHOXCIPFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579153 | |

| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-3,4-dinitrobenzene | |

CAS RN |

290353-57-0 | |

| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

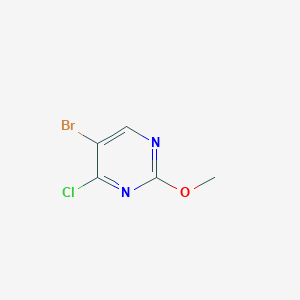

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

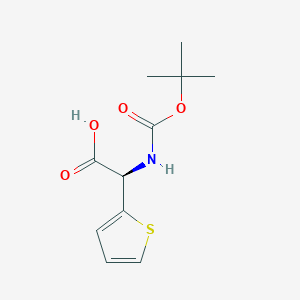

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)